molecular formula C20H21N5O B5293628 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5293628
M. Wt: 347.4 g/mol
InChI Key: IIBLTCQPIQYFIA-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazolinone and quinazoline derivatives family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through hydrogen bonding or other non-covalent interactions .

Biochemical Pathways

Without knowledge of the specific targets of GNF-Pf-3550, it is difficult to determine the exact biochemical pathways it affects. Given its potential antitumor activity , it may be involved in pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GNF-Pf-3550 are currently unknown. These properties would greatly impact the compound’s bioavailability and overall pharmacokinetics .

Result of Action

Based on its potential antitumor activity , it may induce cell cycle arrest, inhibit cell proliferation, or promote apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of GNF-Pf-3550 could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors affect gnf-pf-3550 are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of anthranilic acid derivatives with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in acetic acid to form the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted quinazolinone compounds .

Scientific Research Applications

2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-11-5-6-15-13(7-11)12(2)22-19(23-15)25-18-21-10-14-16(24-18)8-20(3,4)9-17(14)26/h5-7,10H,8-9H2,1-4H3,(H,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBLTCQPIQYFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322556
Record name 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

443322-33-6
Record name 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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